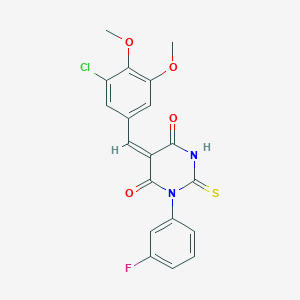![molecular formula C21H17ClN2O5S B286289 2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286289.png)
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDDO-Im, and it is a member of the triterpenoid family of compounds. CDDO-Im has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
The mechanism of action of CDDO-Im is complex and involves multiple pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. CDDO-Im has also been shown to inhibit the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
CDDO-Im has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory effects, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. CDDO-Im has also been found to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using CDDO-Im in lab experiments is its wide range of biological activities. This compound has been found to have antioxidant, anti-inflammatory, and anticancer effects, which makes it a valuable tool for studying these biological processes. However, one of the limitations of using CDDO-Im in lab experiments is its complex synthesis process. This compound requires specialized equipment and skilled chemists to synthesize, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of CDDO-Im. One area of research is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Another area of research is the study of the potential applications of CDDO-Im in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CDDO-Im and its potential applications in the treatment of cancer and other diseases.
合成方法
The synthesis of CDDO-Im involves the reaction of two precursor compounds: 2-cyano-3,12-dioxo-oleana-1,9(11)-dien-28-oic acid (CDDO) and N-(3,4-dimethylphenyl)glycine methyl ester (Im). The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various chromatographic techniques. The synthesis of CDDO-Im is a complex process that requires skilled chemists and specialized equipment.
科学研究应用
CDDO-Im has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. CDDO-Im has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to have a synergistic effect when used in combination with other anticancer drugs.
属性
分子式 |
C21H17ClN2O5S |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
2-[(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN2O5S/c1-11-3-4-14(5-12(11)2)23-19(25)9-24-20(26)18(30-21(24)27)7-13-6-16-17(8-15(13)22)29-10-28-16/h3-8H,9-10H2,1-2H3,(H,23,25)/b18-7+ |
InChI 键 |
VNDHBRBARIICNH-CNHKJKLMSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/SC2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)

![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)


![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)
![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)